6-(4-ethoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one
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Overview
Description
6-(4-ethoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a triazine ring, and an ethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable morpholine derivative reacts with the triazine intermediate.
Attachment of the Ethoxybenzyl Group: The ethoxybenzyl group is attached through a Friedel-Crafts alkylation reaction, where an ethoxybenzyl halide reacts with the triazine-morpholine intermediate in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-(4-ethoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(4-ethoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-ethoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to the desired biological effects. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream processes.
Comparison with Similar Compounds
Similar Compounds
6-(4-methoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one: Similar structure with a methoxy group instead of an ethoxy group.
6-(4-ethoxyphenyl)-3-morpholino-1,2,4-triazin-5(4H)-one: Similar structure with an ethoxyphenyl group instead of an ethoxybenzyl group.
Uniqueness
6-(4-ethoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one is unique due to the presence of the ethoxybenzyl group, which imparts distinct chemical properties and potential applications. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C16H20N4O3 |
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Molecular Weight |
316.35 g/mol |
IUPAC Name |
6-[(4-ethoxyphenyl)methyl]-3-morpholin-4-yl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H20N4O3/c1-2-23-13-5-3-12(4-6-13)11-14-15(21)17-16(19-18-14)20-7-9-22-10-8-20/h3-6H,2,7-11H2,1H3,(H,17,19,21) |
InChI Key |
VSVRQYPDCAMKJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)N3CCOCC3 |
Origin of Product |
United States |
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